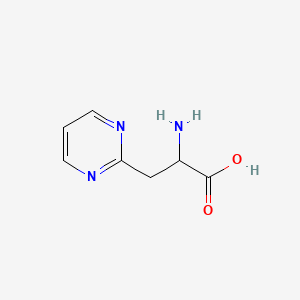

2-Amino-3-(pyrimidin-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3842-21-5 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-3-pyrimidin-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12) |

InChI Key |

XCNOBDDQOATTBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Significance of Heterocyclic Amino Acids in Chemical and Biological Systems

Heterocyclic amino acids are a crucial class of organic compounds that play a fundamental role in a vast array of biological and chemical processes. numberanalytics.com These molecules are characterized by a cyclic structure containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, and are integral components of many biologically important molecules. ijpsr.inforesearchgate.net For instance, the natural amino acids histidine, tryptophan, and proline all contain heterocyclic rings that are critical to the structure and function of proteins and enzymes. numberanalytics.com

The significance of heterocyclic compounds extends to their widespread presence in nucleic acids (adenine, guanine, cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and coenzymes. numberanalytics.comijpsr.info In medicinal chemistry, the heterocyclic motif is a cornerstone of drug design, as it is present in over 90% of new drugs. ijpsr.info The incorporation of heterocyclic rings can influence a molecule's physical properties, such as solubility and lipophilicity, and its biological activity by enabling specific interactions with biological targets like enzymes and receptors. science.govnih.gov These interactions are often governed by hydrogen bonding and π-π stacking, which can enhance binding affinity and specificity. nbinno.com

Overview of Non Natural Amino Acid Chemistry Within the Pyrimidine Class

Non-natural amino acids, also known as non-proteinogenic amino acids, are those not found among the 22 naturally encoded in the genetic code. wikipedia.org Their synthesis and incorporation into peptides and other molecules represent a powerful strategy in medicinal chemistry and protein engineering to create novel functionalities and improved therapeutic properties. nbinno.comresearchgate.netastrobiology.com Unnatural amino acids can introduce conformational constraints, enhance metabolic stability, and provide unique chemical handles for bioconjugation. enamine.netresearchgate.net

Within this diverse category, pyrimidine-containing amino acids are of particular interest. The pyrimidine (B1678525) ring is a key component of nucleobases and is found in many synthetic, pharmacologically active compounds. wikipedia.org The synthesis of pyrimidine derivatives can be achieved through various established methods, such as the Biginelli reaction or by condensing carbonyl compounds with diamines. wikipedia.org The de novo biosynthesis pathway in organisms builds the pyrimidine ring from simple molecules like amino acids and carbon dioxide. nih.govnih.gov The chemistry of non-natural pyrimidine amino acids involves leveraging these synthetic routes to attach the pyrimidine moiety to an amino acid scaffold. These compounds serve as valuable building blocks, allowing chemists to design molecules with tailored properties for applications ranging from antiviral to anticancer research. nih.govmdpi.com

Research Trajectories and Academic Relevance of 2 Amino 3 Pyrimidin 2 Yl Propanoic Acid

Chemical Synthesis Approaches

The construction of the this compound molecule requires careful consideration of both the pyrimidine core and the chiral amino acid side chain. Various chemical synthesis approaches have been developed to address these challenges, ranging from classical methods to modern catalytic strategies.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound is of paramount importance.

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of α-amino acids, oxazolidinones, pseudoephedrine, and other chiral scaffolds have been successfully employed. wikipedia.orgmdpi.com In the context of this compound, a chiral auxiliary-based approach would likely involve the alkylation of a chiral glycine (B1666218) enolate equivalent with a 2-(halomethyl)pyrimidine.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Catalytic asymmetric methods for the synthesis of β-heterocyclic α-amino acids could involve the enantioselective hydrogenation of a corresponding dehydroamino acid precursor or the asymmetric alkylation of a glycine Schiff base under phase-transfer catalysis. While specific examples for the synthesis of this compound are not prevalent in the literature, analogous asymmetric syntheses of other β-substituted alanines provide a strong foundation for the development of such routes. nih.govysu.am

| Strategy | Description | Potential Application to Target Compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Alkylation of a chiral glycine enolate derived from an oxazolidinone auxiliary with 2-(chloromethyl)pyrimidine. |

| Asymmetric Catalysis | A chiral catalyst is used in substoichiometric amounts to control the stereochemistry of the reaction. | Enantioselective hydrogenation of an α,β-unsaturated precursor of this compound using a chiral transition metal catalyst. |

An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound followed by the separation of the enantiomers. This can be achieved through several resolution techniques.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino acids. For instance, an L-amino acid oxidase could be used to selectively oxidize the L-enantiomer of racemic this compound, leaving the D-enantiomer untouched. nih.gov Similarly, acylase enzymes can selectively hydrolyze the N-acyl derivative of one enantiomer. nih.gov This enzymatic kinetic resolution is a powerful tool for obtaining optically pure amino acids.

Chromatographic Resolution: Chiral chromatography is another widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. researchgate.net For the resolution of this compound, a variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers could be employed. nih.govnih.gov High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for this purpose.

| Technique | Principle | Applicability to Target Compound |

| Enzymatic Resolution | Utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. | Selective oxidation of one enantiomer using an amino acid oxidase or selective hydrolysis of an N-acyl derivative using an acylase. |

| Chiral Chromatography | Employs a chiral stationary phase to differentially retain the enantiomers of a racemic compound. | Separation of enantiomers using HPLC with a chiral column (e.g., polysaccharide-based or protein-based). |

Multicomponent Reactions for Pyrimidine-Amino Acid Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. mdpi.com MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules.

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govwikipedia.orgorganic-chemistry.org While the classical Biginelli reaction does not directly yield an amino acid, modifications of this reaction could potentially be employed to generate precursors to this compound. For instance, using a protected amino-aldehyde or a modified keto-ester component could introduce the necessary functionality.

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov This reaction is particularly well-suited for the synthesis of α-amino acid derivatives. By carefully selecting the starting materials, it is conceivable to construct a pyrimidine-containing amino acid scaffold. For example, a pyrimidine-containing aldehyde could be reacted with ammonia, a suitable carboxylic acid, and an isocyanide to generate a precursor to the target molecule. mdpi.com

Functionalization and Derivatization Strategies of the Pyrimidine Ring

The pyrimidine ring in this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogues. The reactivity of the pyrimidine ring is influenced by the two nitrogen atoms, which make the ring electron-deficient.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the introduction of electron-donating groups onto the ring can facilitate such reactions.

Nucleophilic Substitution: The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 4, and 6). mdpi.com Halogenated pyrimidines are common substrates for nucleophilic aromatic substitution, where the halogen atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. researchgate.net This provides a powerful strategy for introducing diverse substituents onto the pyrimidine core of the amino acid.

| Reaction Type | Description | Potential Application |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on the pyrimidine ring by a nucleophile. | Reaction of a 4-chloro- or 6-chloro-pyrimidine precursor with various amines or alcohols to introduce diversity. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions such as Suzuki or Stille couplings can be used to form carbon-carbon bonds. | Coupling of a bromo- or iodo-substituted pyrimidine-amino acid derivative with boronic acids or organostannanes. |

Synthesis of Fused Pyrimidine-Amino Acid Systems

Fusing a second ring to the pyrimidine moiety of this compound can lead to novel heterocyclic systems with potentially interesting biological properties.

Pyrimido[4,5-d]pyrimidines: These fused systems can be synthesized from appropriately substituted pyrimidine precursors. For example, a 4-amino-5-cyanopyrimidine can undergo cyclization with various reagents to form the second pyrimidine ring. mdpi.com Incorporating a propanoic acid side chain at the appropriate position would lead to a pyrimido[4,5-d]pyrimidine-based amino acid.

Pteridines: Pteridines, which consist of a pyrimidine ring fused to a pyrazine (B50134) ring, are another important class of fused heterocycles. The synthesis of pteridines often starts from a 5,6-diaminopyrimidine, which is then condensed with a 1,2-dicarbonyl compound. researchgate.net By starting with a 5,6-diaminopyrimidine bearing a latent amino acid side chain, one could construct a pteridine-based amino acid. nih.govnih.gov

Pyrimido[4,5-b]azepines: The synthesis of these seven-membered ring-fused systems has been reported, often involving intramolecular cyclization reactions. nih.gov A strategy to access a pyrimido[4,5-b]azepine-based amino acid could involve the construction of the fused ring system from a pyrimidine precursor already containing the amino acid side chain or a precursor thereof. nih.govresearchgate.net

Preparation of Labeled this compound Derivatives (e.g., radioisotopic labeling)

Isotopically labeled compounds are indispensable in numerous scientific fields, from mechanistic studies to drug metabolism and pharmacokinetic (DMPK) research. The introduction of isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) into the structure of this compound allows researchers to trace the molecule's fate in biological systems.

Hydrogen Isotope Exchange (HIE): One of the most direct methods for introducing deuterium and tritium is through Hydrogen Isotope Exchange (HIE). This technique involves exchanging hydrogen atoms on the parent molecule with their heavier isotopes. Metal-catalyzed HIE reactions, often employing iridium, rhodium, or ruthenium catalysts, are particularly effective. For this compound, HIE could potentially label the C-H bonds on the pyrimidine ring or the aliphatic backbone. The choice of catalyst can provide regioselectivity, targeting specific positions on the molecule.

Synthesis from Labeled Precursors: A more precise method involves building the molecule from isotopically labeled starting materials.

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a beta-emitter with a long half-life (5730 years), making it a standard for quantitative analysis in metabolic studies. asianatimes.com The synthesis of ¹⁴C-labeled this compound would typically start from a simple, commercially available ¹⁴C-labeled building block, such as [¹⁴C]barium carbonate, which can be converted into precursors like [¹⁴C]urea or [¹⁴C]cyanoacetic acid. researchgate.net These precursors can then be incorporated into the pyrimidine ring during its synthesis, followed by the attachment of the amino acid side chain. A late-stage labeling approach, introducing the ¹⁴C isotope as late as possible in the synthetic sequence, is often preferred to maximize efficiency and minimize radioactive waste. mdpi.com

Tritium (³H) Labeling: Tritium is a low-energy beta-emitter, valued for its high specific activity, which is crucial for receptor binding assays and autoradiography. mdpi.com Tritium labeling can be achieved by the reduction of a suitable precursor with tritium gas (T₂). For instance, a halogenated derivative of the target amino acid could be subjected to catalytic tritiodehalogenation. Alternatively, an unsaturated precursor could be reduced with T₂.

Deuterium (²H) Labeling: Deuteration, or the replacement of hydrogen with deuterium, is widely used to create internal standards for mass spectrometry and to study kinetic isotope effects. acs.org The synthesis of deuterated this compound can be accomplished using deuterated reagents, such as sodium borodeuteride for reduction steps, or by building the pyrimidine ring with deuterated precursors. nih.gov

The table below summarizes the key radioisotopes used for labeling organic molecules and their relevant properties.

| Isotope | Half-life | Emitter Type | Max Energy (MeV) | Primary Application |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | Quantitative drug metabolism, ADME studies |

| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | Receptor binding assays, autoradiography |

| Deuterium (²H) | Stable | N/A | N/A | Mass spectrometry internal standards, kinetic isotope effect studies |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This strategy is particularly valuable for producing chiral molecules like amino acids with high enantiopurity.

Enzyme-Mediated Stereoselective Amination

The key challenge in synthesizing α-amino acids is the stereoselective formation of the chiral center at the α-carbon. Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com This reaction is highly stereoselective, making it ideal for producing enantiomerically pure amino acids. acs.orgnih.gov

The synthesis of L-2-Amino-3-(pyrimidin-2-yl)propanoic acid can be envisioned via the transamination of its corresponding α-keto acid precursor, 2-oxo-3-(pyrimidin-2-yl)propanoic acid.

Reaction Scheme:

Precursor: 2-oxo-3-(pyrimidin-2-yl)propanoic acid

Enzyme: ω-Transaminase (ω-TA)

Amino Donor: A common amino donor like L-alanine, L-aspartate, or isopropylamine (B41738) is used. nih.gov

Product: L-2-Amino-3-(pyrimidin-2-yl)propanoic acid

ω-Transaminases are particularly attractive for synthesizing unnatural amino acids due to their broad substrate specificity, accepting a wide range of ketones and keto acids. acs.orgresearchgate.net By selecting an appropriate (R)- or (S)-selective ω-TA, either enantiomer of the target amino acid can be produced. The reaction equilibrium can be shifted towards the product by using a high concentration of the amino donor or by removing the ketone byproduct (e.g., pyruvate (B1213749) or acetone). nih.gov

| Enzyme Class | Cofactor | Reaction Catalyzed | Key Advantage for Synthesis |

| Transaminases (TAs) | Pyridoxal-5'-phosphate (PLP) | R¹-CO-COOH + R²-CH(NH₂)-COOH ⇌ R¹-CH(NH₂)-COOH + R²-CO-COOH | High stereoselectivity for creating chiral amines and amino acids. |

| ω-Transaminases (ω-TAs) | Pyridoxal-5'-phosphate (PLP) | As above, but with broader substrate scope for non-α-keto acids. | Versatile for synthesizing a wide range of unnatural amino acids. researchgate.net |

Biotransformations for Derivatization

Biotransformations can be used to introduce functional groups or modify the structure of this compound or its analogues. Enzymes offer high chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods. Potential biotransformations could include:

Hydroxylation: Cytochrome P450 monooxygenases could be used to introduce a hydroxyl group onto the pyrimidine ring, creating novel analogues with potentially different biological activities.

Glycosylation: Glycosyltransferases could attach a sugar moiety to the molecule, which can influence its solubility and pharmacokinetic properties.

Acylation/Deacylation: Hydrolases like lipases and proteases can be used for the stereoselective acylation or deacylation of the amino or carboxyl groups, which is a common strategy for the kinetic resolution of racemic amino acids.

Microbial Fermentation and Biosynthetic Pathways of Pyrimidine-Amino Acids

While a natural biosynthetic pathway dedicated to producing this compound is not known, insights can be drawn from the established microbial pathways for pyrimidine and amino acid synthesis. wikipedia.org Microorganisms like Corynebacterium glutamicum and Escherichia coli are industrial workhorses for the fermentative production of various proteinogenic amino acids. nih.govfoodsafety.institute

De Novo Pyrimidine Biosynthesis: The pyrimidine ring itself is synthesized de novo from simple precursors: bicarbonate, aspartate, and glutamine. creative-proteomics.comslideshare.net The pathway proceeds through the key intermediate orotate, which is then converted to uridine (B1682114) monophosphate (UMP). nih.gov

Potential Engineered Pathways: The microbial production of this compound would likely require significant metabolic engineering. nih.gov A hypothetical pathway could involve:

Overproduction of a Pyrimidine Intermediate: Engineering the host microbe to accumulate a specific pyrimidine precursor that could be shunted into a novel pathway.

Introduction of Novel Enzymatic Steps: Introducing heterologous or engineered enzymes to convert a pyrimidine intermediate into the 2-substituted propanoic acid backbone. For instance, an enzyme cascade could be designed to link a pyrimidine unit to a three-carbon backbone derived from central metabolism (e.g., from pyruvate or an intermediate of the TCA cycle).

Final Amination Step: Utilizing a native or introduced transaminase to convert the α-keto acid intermediate into the final amino acid product, as described in section 2.2.1.

Alternatively, pathways involved in pyrimidine degradation could be harnessed. Some bacteria degrade uracil (B121893) to β-alanine. biorxiv.orgresearchgate.net By understanding the enzymes in such pathways, it might be possible to engineer a microbe to produce a pyrimidine-substituted alanine derivative instead. nih.gov The development of such a microbial cell factory would offer a sustainable and potentially cost-effective route for the large-scale production of this unnatural amino acid. technologynetworks.comresearchgate.net

Spectroscopic Analysis for Structural Characterization

Spectroscopic methods are fundamental to determining the molecular structure of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.

Pyrimidine Protons: The protons on the pyrimidine ring would typically appear in the aromatic region (δ 7.0-9.0 ppm). The H-4 and H-6 protons would likely appear as a doublet, while the H-5 proton would appear as a triplet.

Alpha-Proton (α-H): The proton on the carbon adjacent to the amino and carboxyl groups would appear as a multiplet, influenced by the adjacent methylene (B1212753) protons.

Beta-Protons (β-H₂): The two protons on the carbon adjacent to the pyrimidine ring would also appear as multiplets.

Amino and Carboxyl Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of δ 170-180 ppm.

Pyrimidine Carbons: The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm).

Alpha and Beta Carbons: The α-carbon (attached to the amino and carboxyl groups) and β-carbon (attached to the pyrimidine ring) would have distinct signals in the aliphatic region of the spectrum.

Illustrative ¹H NMR Data for a Related Compound

The following table presents hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar structures.

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |

| H-4, H-6 (Pyrimidine) | 8.5 - 8.8 | Doublet |

| H-5 (Pyrimidine) | 7.2 - 7.5 | Triplet |

| α-H | 4.0 - 4.5 | Multiplet |

| β-H₂ | 3.2 - 3.6 | Multiplet |

This data is illustrative and not based on a published spectrum of the target compound.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

For this compound (C₇H₉N₃O₂), the expected exact mass would be approximately 167.0695 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. nih.gov

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation for amino acids includes the loss of the carboxyl group (a loss of 45 Da) and cleavage of the side chain. plos.orgresearchgate.net For this specific compound, a characteristic fragment would likely correspond to the pyrimidin-2-ylmethyl cation, resulting from cleavage of the bond between the α- and β-carbons.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+H]⁺ | 168.0773 | Protonated molecular ion |

| [M-COOH]⁺ | 123.0718 | Loss of the carboxylic acid group |

| [C₅H₅N₂]⁺ | 93.0498 | Pyrimidin-2-ylmethyl fragment |

This data is predicted based on the molecular formula and common fragmentation patterns. plos.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

N-H Stretch (Amino Group): A medium intensity band (or two bands for a primary amine) in the region of 3300-3500 cm⁻¹. This may overlap with the O-H band.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bend (Amino Group): A band around 1580-1650 cm⁻¹.

C-N Stretch: Absorptions typically found in the 1000-1350 cm⁻¹ range. researchgate.net

Characteristic IR Absorption Bands for Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 2920 - 2980 |

| C=O Stretching | 1620 - 1725 |

| C=N and C=C Stretching | 1525 - 1650 |

This data is based on general values for pyrimidine derivatives and amino acids. researchgate.net

Solid-State Structural Investigations

Solid-state analysis, particularly X-ray crystallography, provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. Although a crystal structure for this compound is not publicly available, the technique would reveal several key features.

As an amino acid, the compound would likely exist as a zwitterion in the solid state, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). X-ray analysis would confirm this by determining the precise locations of all atoms, including hydrogens. The analysis would also provide exact measurements of bond lengths and angles, confirming the connectivity and geometry of the pyrimidine ring and the propanoic acid side chain.

Studies on related pyrimidine derivatives and amino acids show that these molecules often crystallize in well-defined structures, allowing for detailed analysis of their molecular geometry. researchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. For this compound, several types of interactions would be expected to play a crucial role in its crystal packing.

Hydrogen Bonding: This would be the dominant intermolecular force. Strong hydrogen bonds would form between the protonated amino group (donor) of one molecule and the carboxylate oxygen atoms (acceptor) of neighboring molecules. The nitrogen atoms of the pyrimidine ring could also act as hydrogen bond acceptors. These interactions create extensive networks that stabilize the crystal structure. nih.govnih.gov

Analysis of the crystal structures of similar molecules, such as other pyrimidine-containing compounds, reveals that the interplay of these forces dictates the final three-dimensional architecture of the solid. nih.govtandfonline.com

Chiroptical Properties and Stereochemical Determination of this compound

The stereochemistry of this compound is crucial to its function and interaction with other chiral molecules. As with all α-amino acids (excluding glycine), the α-carbon of this compound is a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-3-(pyrimidin-2-yl)propanoic acid and (R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid. The determination of the absolute configuration and the measurement of the purity of a single enantiomer in a mixture (enantiomeric excess) are accomplished using chiroptical methods. These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for studying chiral molecules. It measures the difference in absorption between left- and right-circularly polarized light by an optically active substance. nih.gov This differential absorption (ΔA) is non-zero only for chiral molecules and is directly proportional to the concentration of the chiral species, making it an excellent method for determining the enantiomeric excess (e.e.) of a sample. nih.gov

The CD spectrum of a chiral molecule is a unique fingerprint, with positive or negative peaks (known as Cotton effects) at specific wavelengths. Enantiomers produce mirror-image CD spectra; for example, if the (S)-enantiomer has a positive peak at a certain wavelength, the (R)-enantiomer will have a negative peak of equal magnitude at that same wavelength. A 50:50 mixture of both enantiomers (a racemic mixture) will have no CD signal, as the opposing signals cancel each other out. libretexts.org

For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. This relationship allows for the precise quantification of the enantiomeric excess. By creating a standard calibration curve with samples of known enantiomeric purity, the e.e. of an unknown sample of this compound can be accurately determined. nih.govnih.gov

While specific experimental CD spectra for this compound are not prominently available in the reviewed literature, the methodology for its analysis is well-established. The expected analysis would involve dissolving the sample in a suitable solvent and measuring the CD signal at a wavelength where the molecule exhibits a strong Cotton effect. The data would be interpreted as illustrated in the following hypothetical example for determining enantiomeric excess.

Table 1: Illustrative Example of Enantiomeric Excess (e.e.) Determination using Circular Dichroism

| Sample Composition (% S-enantiomer / % R-enantiomer) | Enantiomeric Excess (% e.e.) | Hypothetical CD Signal (mdeg) at λmax |

| 100 / 0 | 100% S | +10.0 |

| 75 / 25 | 50% S | +5.0 |

| 50 / 50 (Racemic) | 0% | 0.0 |

| 25 / 75 | 50% R | -5.0 |

| 0 / 100 | 100% R | -10.0 |

Optical Rotation Studies

Optical rotation is the phenomenon where the orientation of the plane of plane-polarized light is rotated when it passes through a solution of a chiral compound. libretexts.org This property, known as optical activity, is measured using a polarimeter. The direction and magnitude of this rotation are characteristic of the specific chiral molecule. msu.edu Different enantiomers of a compound rotate plane-polarized light to an equal but opposite extent. libretexts.org

The measured rotation is defined by several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used. youtube.com To create a standardized value, the specific rotation [α] is calculated, which is an intrinsic physical property of a chiral compound under a specific set of conditions (typically at 20°C using the D-line of a sodium lamp, λ = 589 nm). msu.edu

The specific rotation is calculated using the formula: [α] = αobs / (c * l) where:

αobs is the observed rotation.

c is the concentration in g/mL.

l is the path length in decimeters (dm). libretexts.org

A compound that rotates light in the clockwise direction is termed dextrorotatory and is designated with a plus sign (+). A compound that rotates light in the counter-clockwise direction is termed levorotatory and is designated with a minus sign (-). youtube.com It is important to note that there is no simple correlation between the (S)/(R) designation of a molecule and the sign (+)/(-) of its specific rotation. libretexts.org

While the specific rotation for this compound has not been specifically reported in the surveyed literature, its enantiomers are expected to have equal and opposite values. For instance, if (S)-2-Amino-3-(pyrimidin-2-yl)propanoic acid were found to be dextrorotatory with a specific rotation of +X°, its enantiomer, (R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid, would be levorotatory with a specific rotation of -X° under the same conditions. This property is fundamental for confirming the stereochemical identity and purity of the compound.

Table 2: Hypothetical Optical Rotation Data for Enantiomers

| Compound Name | Configuration | Specific Rotation [α]D20 |

| This compound | S | +X° |

| This compound | R | -X° |

Note: The value 'X' is hypothetical and used for illustrative purposes pending experimental determination.

Applications in Medicinal Chemistry and Chemical Biology Research

Lead Compound Identification and Optimization

The structure of 2-Amino-3-(pyrimidin-2-yl)propanoic acid serves as a valuable starting point for the discovery of new drugs. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.com The amino acid portion provides a handle for mimicking natural peptides or interacting with amino acid binding sites in enzymes and receptors. nbinno.com

Design Principles for Novel Pyrimidine-Based Therapeutics

The design of new therapeutics based on the pyrimidine scaffold often involves several key principles. The versatile nature of the pyrimidine ring allows for structural modifications at multiple positions to enhance binding affinity, selectivity, and pharmacokinetic properties. ijpsjournal.comnih.gov For instance, the introduction of different substituents on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, leading to optimized interactions with the target protein. nih.govmdpi.com

Researchers have successfully designed and synthesized novel pyrimidine derivatives with a range of biological activities, including anticancer and antihyperlipidemic properties. ijpsjournal.comnih.gov In the context of this compound, medicinal chemists can apply these principles to modify the pyrimidine ring or the amino acid backbone to develop potent and selective inhibitors of specific enzymes or receptor antagonists. acs.orgnih.gov The general approach often involves iterative cycles of design, synthesis, and biological evaluation to refine the structure and improve its therapeutic potential.

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.netu-tokyo.ac.jp This approach is often used to improve a compound's potency, selectivity, metabolic stability, or to reduce its toxicity. drughunter.comdrugdesign.org

In the context of this compound, the pyrimidine ring itself can act as a bioisostere for other aromatic or heteroaromatic systems. Furthermore, the carboxylic acid and amino groups of the amino acid moiety can be replaced with other functional groups to modulate the compound's properties. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to alter its acidity and binding interactions. drughunter.com Similarly, the amino group could be modified to change its basicity and hydrogen bonding capacity. These bioisosteric replacements can lead to the discovery of novel compounds with improved drug-like properties. slideshare.net

Radioligand and Probe Development

The unique structure of this compound also makes it an attractive candidate for the development of radioligands and fluorescent probes for use in molecular imaging and biological research.

Synthesis and Evaluation of Radiolabeled Pyrimidine-Amino Acid Probes (e.g., PET ligands)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in clinical diagnostics and biomedical research. nih.gov PET imaging relies on the use of radiolabeled molecules, known as PET ligands, that can selectively bind to specific targets in the body. Amino acids and their analogs are often radiolabeled for PET imaging of tumors, as cancer cells often exhibit increased amino acid transport and metabolism. nih.govbohrium.comdoaj.org

The pyrimidine scaffold is amenable to radiolabeling with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). acs.orgnih.govsnmjournals.org For example, ¹¹C can be introduced via methylation reactions, while ¹⁸F can be incorporated through nucleophilic substitution reactions on appropriately functionalized precursors. rsc.orgnih.govresearchgate.net A radiolabeled version of this compound could potentially be used to visualize and quantify the activity of amino acid transporters or metabolic pathways that are upregulated in diseases such as cancer. The synthesis of such a probe would involve the preparation of a suitable precursor followed by a rapid radiolabeling step and purification. Subsequent evaluation in preclinical models would be necessary to assess its potential as a PET imaging agent. rsc.org

Development of Fluorescent Pyrimidine-Derived Amino Acids as Biosensors

Fluorescent biosensors are powerful tools for studying biological processes in real-time. The development of fluorescent amino acids has enabled the visualization of protein synthesis, localization, and dynamics within living cells. The pyrimidine ring, when appropriately substituted, can exhibit fluorescent properties. acs.org

Researchers have developed fluorescent probes based on the pyrimidine scaffold for the rapid identification of different amino acids. bohrium.comresearchgate.net These probes often utilize a fluorophore, such as BODIPY, attached to a pyrimidine derivative. bohrium.com The interaction of the probe with amino acids can lead to a detectable change in its fluorescence properties. A fluorescent version of this compound could be synthesized by incorporating a fluorophore into its structure. Such a molecule could serve as a biosensor to monitor changes in amino acid concentrations or to study the function of amino acid transporters. rsc.org The photophysical properties of these probes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrimidine ring. acs.org

Development of Chemical Biology Tools

Beyond their applications in drug discovery and imaging, derivatives of this compound can be developed into a variety of chemical biology tools to probe and manipulate biological systems. For instance, by attaching affinity tags or reactive groups, this amino acid could be used for target identification and validation studies. Furthermore, incorporation of this non-natural amino acid into peptides can be used to create peptidomimetics with enhanced stability and novel biological activities. nbinno.com The development of such tools based on the this compound scaffold holds significant promise for advancing our understanding of complex biological processes.

Utilization in Peptide Synthesis and Conjugation

The incorporation of non-natural amino acids like this compound into peptide chains is a strategic approach to modulate the biological and physical properties of peptides. nbinno.com While specific studies detailing the solid-phase peptide synthesis (SPPS) of peptides containing this compound are not extensively documented in publicly available literature, the principles of SPPS are well-established and adaptable to a wide array of unnatural amino acids. nih.gov The pyrimidine ring can introduce unique structural constraints and potential new binding interactions, such as hydrogen bonding and π-π stacking, which can influence the peptide's secondary structure and its affinity for biological targets. nbinno.com

The conjugation of pyrimidine-containing amino acids to other molecules, such as carrier proteins or therapeutic agents, is an area of active investigation. nih.gov This approach can enhance the therapeutic properties of the conjugated molecule, including its stability, solubility, and bioavailability. nih.gov While direct examples involving this compound are limited, related studies on other functionalized amino acids demonstrate the potential of this strategy. mdpi.org

Metal-Coordination Chemistry in Biological Systems

The nitrogen atoms within the pyrimidine ring of this compound provide potential sites for metal ion coordination. researchgate.net The chelation of metal ions is a critical aspect of many biological processes, and amino acid-metal complexes have been investigated for their therapeutic potential. researchgate.net Although specific research on the metal-coordination chemistry of this compound in biological systems is not widely reported, the principles of coordination chemistry suggest that it could form stable complexes with biologically relevant metal ions. The study of such complexes is important for understanding the potential roles of this amino acid in biological systems and for the design of novel metallodrugs.

Exploration of Specific Therapeutic Area Mechanisms (research-focused, no human trials)

Research into the therapeutic potential of this compound and its derivatives has focused on several key areas, including oncology, infectious diseases, and neurology. These investigations are at the preclinical stage and aim to elucidate the molecular mechanisms underlying the observed biological activities.

Investigation of Anti-cancer Mechanisms at a Molecular Level

The pyrimidine scaffold is a common feature in many anti-cancer drugs, and derivatives of this compound have been explored for their potential as anti-cancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways that are dysregulated in cancer cells. nih.govmdpi.com

Molecular docking studies on related pyrimidine derivatives have suggested potential interactions with various anti-cancer targets. mdpi.com For instance, the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions within the active sites of enzymes, leading to their inhibition. While specific molecular targets for this compound are not yet fully elucidated, research on analogous compounds provides a framework for future investigations.

Table 1: Investigated Anti-cancer Mechanisms of Related Pyrimidine Derivatives

| Derivative Class | Proposed Molecular Target/Mechanism | Cancer Cell Line/Model |

| Thieno[2,3-d]pyrimidines | Inhibition of cell proliferation and cell cycle arrest at G1 or G2 phase | MCF-7 and MDA-MB-231 breast cancer cells |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Adenosine A1 receptor antagonism | Not specified |

| Pyrrolo[2,3-d]pyrimidine derivatives | Inhibition of cancer cell proliferation | Various cancer cell lines |

This table is based on research on related pyrimidine-containing compounds and not specifically on this compound.

Antimicrobial Activity and Resistance Mechanisms

Pyrimidine derivatives have a long history as antimicrobial agents, and compounds containing this scaffold are continually being investigated for their efficacy against a range of pathogens. rjptonline.orgnih.govnih.gov The antimicrobial activity of pyrimidine-containing amino acids is thought to arise from their ability to interfere with essential microbial metabolic pathways, such as nucleic acid synthesis. acs.org

The mechanisms of action for pyrimidine-based antibacterials can include the inhibition of crucial enzymes like dihydrofolate reductase or interference with the synthesis of the bacterial cell wall. acs.org For antifungal activity, pyrimidine analogues can disrupt ergosterol (B1671047) biosynthesis or inhibit DNA and protein synthesis. nih.gov The development of resistance to these agents is a significant concern, and research is ongoing to understand the molecular basis of resistance, which can involve target site mutations or increased drug efflux. acs.org

Table 2: Antimicrobial Activity of Representative Pyrimidine-Containing Compounds

| Compound Class | Target Organism(s) | Proposed Mechanism of Action |

| Thiophenyl pyrimidine derivatives | Gram-positive bacteria (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity |

| Pyrimidine analogues | Gram-positive cocci | Induction of thymineless death by targeting thymidylate synthetase (ThyA) |

| 1,2,4-triazolo[1,5-a]pyrimidines bearing an amino acid moiety | Multidrug-resistant bacteria | Potential inhibition of DNA gyrase |

This table is based on research on related pyrimidine-containing compounds and not specifically on this compound.

Neurological Disorder Pathophysiology and Modulation

The role of non-proteinogenic amino acids in the central nervous system is an expanding area of research. mdpi.com While there is limited direct evidence for the involvement of this compound in neurological disorders, the structural similarity of its amino acid backbone to endogenous neurotransmitters suggests the potential for interaction with neuronal receptors and transporters.

For instance, other non-natural amino acids have been investigated for their ability to modulate the activity of glutamate (B1630785) receptors, which are pivotal in synaptic transmission and plasticity. The neurotoxic potential of some amino acid analogues, such as β-N-methylamino-L-alanine (BMAA), highlights the importance of understanding the pharmacokinetic and pharmacodynamic properties of novel amino acids. nih.gov Future research may explore whether this compound or its derivatives can modulate neurotransmitter systems and what implications this may have for neurological health and disease.

Despite a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed and scientifically accurate article on the computational chemistry and molecular modeling studies of this compound.

Studies focusing on the specific quantum chemical calculations, molecular docking and dynamics simulations, or structure-activity relationship (SAR) modeling for this particular isomer could not be located. The available research on related compounds, such as other isomers (e.g., 2-Amino-3-(pyrimidin-5-yl)propanoic acid) or different pyrimidine derivatives, cannot be used to accurately describe the specific computational properties and behaviors of this compound.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the requested article cannot be generated at this time. Further research and publication of data specific to this compound are needed before a comprehensive review can be written.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 Pyrimidin 2 Yl Propanoic Acid

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. ucsb.edu For 2-Amino-3-(pyrimidin-2-yl)propanoic acid and its analogs, a QSAR study would involve the generation of a dataset of structurally related compounds with their corresponding experimentally determined biological activities against a specific target. Subsequently, a statistically significant model is developed to predict the activity of new, untested compounds.

The development of a robust QSAR model for a series of compounds related to this compound would typically involve the following steps:

Data Set Compilation: A series of analogs would be synthesized, and their biological activities (e.g., IC₅₀ or EC₅₀ values) would be determined.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. nih.govucsb.edu

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a QSAR equation. The predictive power of the model would be rigorously assessed using internal and external validation techniques. nih.govnih.gov

A hypothetical QSAR study on a series of pyrimidine-containing amino acids, including this compound, might yield an equation similar to this illustrative example:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Moment) + β₃(HOMO_Energy) + β₄(Steric_Parameter)

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients indicate the contribution of each descriptor to the biological activity.

Illustrative Data for a Hypothetical QSAR Study:

| Compound | pIC₅₀ (Experimental) | logP | Dipole Moment (Debye) | HOMO Energy (eV) | Steric Parameter (Å) | pIC₅₀ (Predicted) |

| This compound | 6.5 | 0.2 | 3.1 | -8.5 | 5.2 | 6.4 |

| Analog 1 | 7.1 | 0.8 | 3.5 | -8.2 | 5.8 | 7.0 |

| Analog 2 | 5.9 | -0.5 | 2.8 | -8.9 | 4.9 | 6.0 |

| Analog 3 | 7.5 | 1.2 | 3.9 | -8.0 | 6.1 | 7.6 |

Key Statistical Parameters for QSAR Model Validation:

| Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

The insights gained from such a QSAR study would be invaluable for identifying the key molecular features that govern the biological activity of this class of compounds, thereby guiding the rational design of more potent derivatives.

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of steric and electronic features that are necessary for optimal molecular interactions. dergipark.org.tr

For this compound, a pharmacophore model could be developed to understand its interaction with a putative target enzyme or receptor. This model would highlight the key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding.

The process of generating a pharmacophore model can be either ligand-based or structure-based. biointerfaceresearch.com In a ligand-based approach, a set of active molecules is superimposed, and their common chemical features are identified. In a structure-based approach, the model is derived from the known three-dimensional structure of the ligand-target complex.

A hypothetical pharmacophore model for a target that binds this compound might consist of the following features:

One hydrogen bond donor (from the amino group).

One hydrogen bond acceptor (from the carboxyl group).

One aromatic ring feature (from the pyrimidine (B1678525) ring).

One additional hydrogen bond acceptor (from one of the nitrogen atoms in the pyrimidine ring).

Illustrative Pharmacophore Features and Their Spatial Constraints:

| Feature | Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |

| HBD | Hydrogen Bond Donor | 2.1 | 1.5 | 0.0 | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | -1.8 | 0.5 | 0.0 | 1.0 |

| ARO | Aromatic Ring | 0.0 | -2.5 | 0.0 | 1.5 |

| HBA2 | Hydrogen Bond Acceptor | -0.5 | -3.5 | 0.0 | 1.0 |

This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the desired structural features and are therefore likely to be active against the same biological target. frontiersin.org This virtual screening approach can significantly accelerate the discovery of new lead compounds. Furthermore, the insights from the pharmacophore model can guide the modification of the this compound scaffold to improve its binding affinity and selectivity.

Future Research Directions and Emerging Avenues for 2 Amino 3 Pyrimidin 2 Yl Propanoic Acid Research

Integration with Advanced Screening Technologies

The initial exploration of the biological activities of 2-Amino-3-(pyrimidin-2-yl)propanoic acid and its derivatives can be massively accelerated by integrating advanced screening technologies. High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful platforms for rapidly assessing the effects of thousands of compounds on biological targets. nih.govalitheagenomics.com

For this compound, HTS could be employed to screen a library of its analogues against a wide array of biological targets, such as enzymes or receptors, to quickly identify "hits" or lead compounds. nih.gov HCS, a more sophisticated image-based approach, would allow for the detailed investigation of the compound's effects on cellular models. nih.gov This technology can provide multiparametric data on cellular phenomena like target translocation, changes in cell morphology, and cytotoxicity, offering deeper insights into the mechanism of action at a cellular level. nih.govresearchgate.net The integration of these technologies promises to efficiently map the biological activity landscape of this novel amino acid.

Table 1: Comparison of Advanced Screening Technologies

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

|---|---|---|

| Primary Goal | Rapidly screen large compound libraries for activity against a specific target (hit identification). nih.gov | Provide detailed, multiparametric data on the effects of compounds within a cellular context. nih.gov |

| Methodology | Typically uses biochemical assays (e.g., fluorescence, luminescence) in a multi-well plate format. | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. nih.gov |

| Data Output | A single data point per well (e.g., inhibition percentage). | Rich, multi-dimensional data sets including spatial and temporal information. researchgate.net |

| Application | Primary screening, lead identification. | Target validation, mechanism-of-action studies, toxicology screening. alitheagenomics.com |

Exploration of Novel Biological Targets and Pathways

The pyrimidine (B1678525) nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of activities, including antimicrobial, antiviral, and anticancer effects. nih.govmdpi.comnih.gov This suggests that this compound could interact with a diverse set of biological targets. Future research should focus on exploring novel targets and pathways beyond the obvious.

Given that cancer cells often have altered amino acid metabolism, a key area of investigation is the targeting of amino acid transporters. nih.govwjgnet.com Certain L-type amino acid transporters (LATs), which are often upregulated in various cancers, could be potential targets. nih.gov Inhibiting these transporters could starve cancer cells of essential amino acids, leading to suppressed growth. wjgnet.com Other potential targets include enzymes involved in nucleotide synthesis or protein kinases, where the pyrimidine ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties. researchgate.netmdpi.com A systematic exploration using proteomic and metabolomic approaches could reveal unexpected and therapeutically valuable targets.

Table 2: Potential Novel Biological Targets for this compound

| Target Class | Specific Example(s) | Rationale / Potential Therapeutic Area |

|---|---|---|

| Amino Acid Transporters | L-type Amino Acid Transporter 1 (LAT1/SLC7A5) nih.gov | Often overexpressed in cancer; inhibition could restrict nutrient supply to tumors. nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs) | Pyrimidine is a known scaffold in many kinase inhibitors used in oncology. nih.gov |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | The pyrimidine core is central to antifolate drugs that block nucleotide synthesis. |

| Viral Enzymes | Reverse Transcriptase, Proteases | Pyrimidine derivatives are key components of many antiviral therapies. nih.gov |

Green Chemistry Principles in Synthesis and Application

As the development of this compound and its derivatives advances, incorporating the principles of green chemistry will be crucial for sustainable and environmentally responsible production. numberanalytics.com Traditional multi-step organic syntheses can be inefficient and generate significant waste. dimensioncap.com

Future synthetic strategies should focus on methods that improve atom economy, reduce the use of hazardous solvents and reagents, and lower energy consumption. rasayanjournal.co.in Promising avenues include:

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes to perform key synthetic steps can offer high stereoselectivity under mild, aqueous conditions, eliminating the need for protecting groups and harsh reagents. dimensioncap.comnih.gov This is particularly valuable for producing enantiomerically pure amino acids. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions, contributing to energy efficiency and waste reduction. mdpi.com

Use of Greener Solvents: Replacing conventional volatile organic compounds with alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis process. nih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

| Principle | Application to Synthesis of this compound |

|---|---|

| Catalysis | Employing biocatalysts (enzymes) or heterogeneous catalysts to improve efficiency and allow for reuse. numberanalytics.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials derived from sources like amino acids or carbohydrates. numberanalytics.com |

| Atom Economy | Designing synthetic routes (e.g., multicomponent reactions) that maximize the incorporation of starting materials into the final product. mdpi.com |

| Safer Solvents & Auxiliaries | Utilizing water or other environmentally benign solvents; exploring solvent-free reaction conditions. nih.gov |

| Design for Energy Efficiency | Implementing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com |

Development of Advanced Analytical and Characterization Methods

The rigorous characterization of this compound is fundamental for understanding its properties and behavior. As an unnatural, chiral amino acid, its analysis requires sophisticated methods to confirm its structure, purity, and stereochemistry.

Future research will depend on the application of a suite of advanced analytical techniques:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with chiral stationary phases are essential for separating the enantiomers and quantifying enantiomeric purity. mdpi.com High-throughput LC-MS/MS methods can enable rapid and sensitive analysis without derivatization. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Tandem MS (MS/MS) provides structural information by analyzing fragmentation patterns, which is vital for identifying metabolites and degradation products. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC) are indispensable for the unambiguous assignment of all proton and carbon signals, confirming the compound's constitution and connectivity. springernature.comnih.gov These methods are powerful for elucidating the structure of novel derivatives and impurities. springernature.com

Table 4: Advanced Analytical Methods for Characterization

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Chiral Chromatography (HPLC, SFC) | Enantioseparation | Enantiomeric excess (purity), resolution of D- and L-isomers. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and Identification | Highly sensitive detection in complex matrices, structural information from fragmentation. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Formula Determination | Precise mass measurement to confirm elemental composition. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structure Elucidation | Unambiguous confirmation of chemical structure, connectivity of atoms, and stereochemistry. springernature.comnih.gov |

| Capillary Electrophoresis (CE) | Chiral Separation | High-resolution separation of enantiomers, especially for small sample volumes. acs.org |

Synergy with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and are poised to significantly impact the future development of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.gov

Key applications in the context of this compound include:

De Novo Design: Generative AI models can design novel analogues of this compound with optimized properties. These algorithms can explore a vast chemical space to propose new structures predicted to have higher potency, better selectivity, or improved drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on experimental data to build QSAR models that predict the biological activity of new compounds based on their chemical structure. nih.govbenthamdirect.com This allows for the virtual screening and prioritization of candidates before committing to their synthesis. researchgate.net

Property Prediction: AI tools can predict crucial absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties early in the discovery process, helping to identify and eliminate compounds likely to fail in later stages. annualreviews.org

Table 5: Synergy of AI and Machine Learning in Compound Development

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| De Novo Molecular Design | Using generative models (e.g., GANs, VAEs) to create novel molecular structures with desired characteristics. nih.gov | Accelerates the discovery of new lead compounds with potentially superior properties. |

| Predictive QSAR Modeling | Building models that correlate molecular descriptors with biological activity to predict the potency of unsynthesized compounds. nih.gov | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |

| ADMET Prediction | Employing machine learning to forecast pharmacokinetic and toxicological profiles from chemical structure. annualreviews.org | Enables early de-risking of drug candidates and improves the success rate in development. |

| Synthesis Planning | Using AI to devise optimal and efficient synthetic routes for target molecules. | Streamlines the chemical synthesis process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.